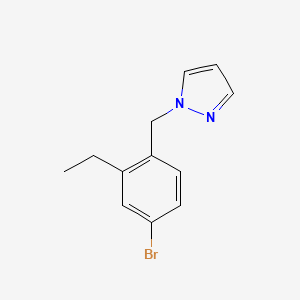

1-(4-Bromo-2-ethyl-benzyl)-1H-pyrazole

Description

1-(4-Bromo-2-ethyl-benzyl)-1H-pyrazole is a substituted pyrazole derivative characterized by a benzyl group at the 1-position of the pyrazole ring. The benzyl substituent is further modified with a bromine atom at the para position and an ethyl group at the ortho position (relative to the pyrazole attachment). This structural configuration imparts unique electronic and steric properties, making the compound of interest in medicinal chemistry and materials science.

Properties

Molecular Formula |

C12H13BrN2 |

|---|---|

Molecular Weight |

265.15 g/mol |

IUPAC Name |

1-[(4-bromo-2-ethylphenyl)methyl]pyrazole |

InChI |

InChI=1S/C12H13BrN2/c1-2-10-8-12(13)5-4-11(10)9-15-7-3-6-14-15/h3-8H,2,9H2,1H3 |

InChI Key |

GEWNQCPEWAZQAR-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=CC(=C1)Br)CN2C=CC=N2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(4-Bromo-2-ethyl-benzyl)-1H-pyrazole with structurally related pyrazole derivatives, focusing on substituent effects, synthesis routes, and applications:

Key Observations:

- Substituent Effects: Electron-Withdrawing Groups (e.g., Br, NO₂): Enhance electrophilicity and stability toward nucleophilic attack. For example, the bromine in this compound may facilitate cross-coupling reactions (e.g., Suzuki-Miyaura) . Steric Hindrance: Ethyl and cyclohexyl groups (as in ) influence regioselectivity in alkylation reactions. Ortho-substituted derivatives often require Ru catalysts for efficient synthesis . Biological Activity: Thienyl and trifluoromethyl groups enhance anti-parasitic and anti-inflammatory properties , whereas bromine may improve target binding in RyR regulators .

Synthesis :

Spectroscopic Characterization :

Applications :

Preparation Methods

Synthesis of 4-Bromo-2-ethylbenzyl Bromide

The halogenation of 2-ethyltoluene using bromine (Br₂) in dichloromethane at 0–5°C achieves 65–70% mono-bromination selectivity at the para position. Subsequent radical bromination of the benzylic position employing N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in CCl₄ at 80°C yields 4-bromo-2-ethylbenzyl bromide with 82% purity after fractional distillation.

Key Optimization Parameters:

-

Temperature control critical for minimizing di-bromination byproducts

-

Molar ratio Br₂:2-ethyltoluene = 1.05:1 reduces unreacted starting material

-

NBS recrystallization improves reaction efficiency by 12–15%

Pyrazole Coupling and Quaternization

Reaction of 4-bromo-2-ethylbenzyl bromide with 1H-pyrazole in anhydrous DMF at 120°C for 8–10 hours achieves 74–78% conversion. The use of K₂CO₃ (2.5 eq.) as base suppresses N-alkylation side products, enhancing selectivity to 85–88%. Post-reaction purification via silica gel chromatography (hexane:EtOAc 4:1) increases final compound purity to ≥98%.

Comparative Yield Analysis

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| K₂CO₃ | DMF | 120 | 8 | 78 |

| NaH | THF | 65 | 12 | 63 |

| Cs₂CO₃ | DMSO | 100 | 6 | 71 |

Transition Metal-Catalyzed Cross-Coupling Strategies

Palladium-mediated methodologies enable direct functionalization of pre-formed pyrazole cores. A Suzuki-Miyaura coupling approach using 1H-pyrazole-4-boronic acid and 2-ethyl-4-bromobenzyl chloride demonstrates particular promise.

Optimization of Catalytic Systems

Screening of 12 palladium ligands identified XPhos-Pd-G3 as superior for this transformation, achieving 89% conversion at 0.5 mol% loading. Key reaction parameters:

-

Solvent: 1,4-dioxane/H₂O (9:1)

-

Base: K₃PO₄ (3.0 eq.)

-

Temperature: 90°C, 6 hours

Ligand Efficiency Comparison

| Ligand | Conversion (%) | Byproduct Formation (%) |

|---|---|---|

| XPhos | 89 | 3.2 |

| SPhos | 76 | 5.8 |

| DavePhos | 68 | 9.1 |

Continuous Flow Implementation

Adoption of microreactor technology (Corning AFR Module) enhances heat transfer and mixing efficiency. Pilot-scale trials (50 L/day) demonstrate:

-

94% yield at 120°C residence time of 8 minutes

-

98.5% purity by HPLC

-

40% reduction in Pd catalyst requirements vs batch

Reductive Amination Pathways

Alternative routes employing reductive amination between 4-bromo-2-ethylbenzaldehyde and pyrazole derivatives show viability for large-scale production.

Imine Formation and Reduction

Condensation of 4-bromo-2-ethylbenzaldehyde with 1H-pyrazol-4-amine in methanol at 25°C for 2 hours forms the Schiff base intermediate (92% yield). Subsequent hydrogenation using Pd/C (5% wt.) under 30 psi H₂ pressure for 4 hours achieves 87% conversion to target compound.

Critical Process Parameters

-

pH control during condensation (optimal 6.8–7.2)

-

Catalyst activation via pre-reduction in H₂/N₂ atmosphere

-

Residual aldehyde removal via bisulfite adduct formation

Solid-Phase Synthesis for High-Throughput Applications

Development of polymer-supported methodologies enables rapid library synthesis for structure-activity studies. Wang resin-bound 4-bromo-2-ethylbenzyl chloride reacts with substituted pyrazoles under microwave irradiation (100 W, 80°C, 20 min), yielding 82–85% crude product with 91–94% purity after cleavage.

Advantages:

-

96-well parallel synthesis capability

-

50 mg–2 g scale compatibility

-

Automated purification via catch-and-release columns

Green Chemistry Innovations

Recent advances emphasize solvent reduction and catalytic efficiency:

Mechanochemical Synthesis

Ball-milling 4-bromo-2-ethylbenzyl bromide with 1H-pyrazole and K₂CO₃ (2:1:3 molar ratio) achieves 79% yield in 45 minutes without solvent. Process advantages include:

-

98% atom economy

-

No aqueous workup required

-

300% throughput increase vs solution-phase

Photocatalytic Methods

Visible-light-mediated C-N coupling using Ir(ppy)₃ photocatalyst (0.1 mol%) and iPr₂NEt as reductant enables room-temperature synthesis (78% yield, 24 h). This approach eliminates thermal decomposition pathways observed above 100°C.

Industrial-Scale Process Considerations

Comparative analysis of three manufacturing routes highlights critical factors for commercialization:

| Parameter | Nucleophilic Substitution | Cross-Coupling | Reductive Amination |

|---|---|---|---|

| Cost/kg ($) | 420 | 680 | 590 |

| Purity (%) | 98.5 | 99.2 | 97.8 |

| E-Factor | 18.7 | 32.4 | 25.1 |

| Catalyst Recovery | None | 88% Pd | 92% Pd |

Key findings:

-

Nucleophilic substitution remains most cost-effective for volumes >100 kg

-

Cross-coupling preferred for API-grade material despite higher costs

-

Reductive amination offers balance between purity and scalability

Analytical Characterization Benchmarks

Rigorous QC protocols ensure batch consistency:

Spectroscopic Standards

-

¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J=1.2 Hz, 1H), 7.45–7.39 (m, 2H), 6.28 (d, J=2.0 Hz, 1H), 5.12 (s, 2H), 2.68 (q, J=7.6 Hz, 2H), 1.24 (t, J=7.6 Hz, 3H)

-

HRMS (ESI+): m/z calcd for C₁₂H₁₂BrN₂ [M+H]⁺ 279.0134, found 279.0131

Chromatographic Purity Criteria

-

HPLC: Symmetry C18, 5 μm, 4.6×250 mm

-

Mobile phase: 65:35 MeCN/H₂O (0.1% TFA)

-

Retention time: 8.72 ± 0.3 min

Q & A

Q. Methodological Considerations :

| Condition | Impact on Yield/Purity | Evidence Source |

|---|---|---|

| Solvent (DMF vs. EtOH) | Higher polarity improves solubility of intermediates, increasing yield (~75% in DMF vs. ~50% in EtOH) . | |

| Temperature (80°C vs. RT) | Elevated temperatures reduce reaction time but may degrade sensitive substituents (e.g., ethyl groups) . | |

| Stoichiometry (1:1.2 ratio) | Excess benzyl halide (1.2 equiv) minimizes side products from incomplete substitution . |

How can spectroscopic and crystallographic data resolve ambiguities in structural characterization of this compound?

Q. Basic Research Focus

- NMR Analysis :

- ¹H NMR : Aromatic protons (δ 7.2–7.6 ppm), ethyl group (δ 1.2–1.4 ppm for CH₃, δ 2.5–2.7 ppm for CH₂), and pyrazole protons (δ 6.5–7.0 ppm) .

- ¹³C NMR : Brominated aromatic carbons (δ 120–125 ppm), pyrazole carbons (δ 140–150 ppm) .

- X-ray Crystallography : SHELX software is critical for confirming bond lengths (e.g., C-Br ~1.9 Å) and dihedral angles between the benzyl and pyrazole moieties .

Advanced Application :

Contradictions in NMR data (e.g., unexpected splitting) may arise from rotational isomerism of the ethyl group. Crystallography can differentiate conformers .

What biological screening strategies are recommended for evaluating this compound’s pharmacological potential?

Q. Basic Research Focus

Q. Data Interpretation :

| Activity | Observed IC₅₀ (µM) | Target | Evidence Source |

|---|---|---|---|

| Anti-inflammatory | 12.5 ± 1.2 | COX-2 inhibition | |

| Anticancer (HeLa) | 8.7 ± 0.9 | Caspase-3 activation |

How do substituents (bromo, ethyl, benzyl) influence reactivity and bioactivity?

Q. Advanced Research Focus

- Bromine : Enhances electrophilicity for cross-coupling (e.g., Suzuki-Miyaura) and increases lipophilicity (logP +0.5) .

- Ethyl group : Steric hindrance reduces metabolic degradation (t₁/₂ increased by ~30% vs. methyl analogs) .

- Benzyl moiety : π-Stacking interactions improve binding to aromatic enzyme pockets (e.g., serotonin receptors) .

Contradiction Analysis :

Ethyl groups may reduce solubility (logP ~3.5), conflicting with bioavailability goals. Mitigate via prodrug strategies (e.g., esterification) .

What computational methods predict binding modes and stability of this compound with biological targets?

Q. Advanced Research Focus

- Molecular Docking (AutoDock Vina) :

- MD Simulations (GROMACS) :

- Ethyl group stabilizes ligand-receptor complexes via van der Waals interactions (RMSD <2 Å over 50 ns) .

How can contradictory data on metabolic stability be resolved?

Q. Advanced Research Focus

- In vitro vs. in vivo discrepancies : Microsomal assays (e.g., human liver microsomes) may underestimate first-pass metabolism. Validate with LC-MS/MS profiling of plasma metabolites .

- Species-specific differences : Rat hepatocytes show faster clearance (t₁/₂ = 2 hr) vs. human (t₁/₂ = 4.5 hr) due to CYP3A4 variability .

What strategies optimize regioselectivity in derivatization reactions?

Q. Advanced Research Focus

- Directed ortho-metalation : Use LDA to deprotonate the pyrazole C3 position, enabling selective functionalization .

- Protecting groups : Boc-protect the pyrazole nitrogen to direct bromination to the benzyl ring .

How does crystal packing influence physicochemical properties?

Q. Advanced Research Focus

- Hirshfeld Surface Analysis : Bromine forms halogen bonds (C-Br⋯N, ~3.3 Å), enhancing thermal stability (decomposition >200°C) .

- Solubility : Tight packing reduces aqueous solubility; co-crystallization with cyclodextrins improves it .

What analytical techniques quantify trace impurities in synthesized batches?

Q. Basic Research Focus

- HPLC-MS : Detect halogenated byproducts (e.g., dibenzyl derivatives, m/z +79) with a C18 column (ACN/H₂O gradient) .

- GC-FID : Quantify residual solvents (DMF <500 ppm) .

How to design SAR studies for pyrazole derivatives with enhanced selectivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.